REACTION_CXSMILES
|
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].C[Li].[CH3:14]COCC.[C:19](=[NH:30])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:20][CH2:21][CH2:22][CH3:23].[OH-].[NH4+]>O1CCCC1>[CH3:14][C:19]([NH2:30])([CH2:20][CH2:21][CH2:22][CH3:23])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1.2.3.4.5.6.7.8.9.10,14.15|
|
Name
|
cerium chloride heptahydrate
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
valerophenone imine
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in a dry ice-acetone bath for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of MeCeCl2
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
ADDITION
|
Details
|
Celite™ was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed several times with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The dried organic layer of the filtrates was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in toluene
|
Type
|
STIRRING
|
Details
|
stirred with 3% phosphoric acid for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The toluene layer was washed twice with water
|
Type
|
WASH
|
Details
|
the combined aqueous phases were washed once with toluene
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
DISTILLATION
|
Details
|
with methylene chloride and short-path distillation of the crude product
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)(CCCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |